9-FLUORENONE-2,7-DISULFONIC ACID DIPOTASSIUM SALT
CAS No.: 13354-16-0
Cat. No.: VC20967940
Molecular Formula: C13H6K2O7S2
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13354-16-0 |
|---|---|
| Molecular Formula | C13H6K2O7S2 |
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | dipotassium;9-oxofluorene-2,7-disulfonate |
| Standard InChI | InChI=1S/C13H8O7S2.2K/c14-13-11-5-7(21(15,16)17)1-3-9(11)10-4-2-8(6-12(10)13)22(18,19)20;;/h1-6H,(H,15,16,17)(H,18,19,20);;/q;2*+1/p-2 |
| Standard InChI Key | YTGCGUYEVMHLDO-UHFFFAOYSA-L |
| SMILES | C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C2C=CC(=C3)S(=O)(=O)[O-].[K+].[K+] |
| Canonical SMILES | C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C2C=CC(=C3)S(=O)(=O)[O-].[K+].[K+] |
Introduction
Chemical Identity and Nomenclature
9-Fluorenone-2,7-disulfonic acid dipotassium salt is uniquely identified through several chemical classification systems. The compound is officially registered with the Chemical Abstracts Service (CAS) registry number 13354-16-0, which provides unambiguous identification in chemical databases worldwide . The substance is also known by several synonyms in scientific literature and commercial catalogs, allowing for comprehensive cross-referencing across different resources.
Primary Identifiers
The fundamental identifiers for 9-fluorenone-2,7-disulfonic acid dipotassium salt are presented in Table 1, encompassing all standard chemical nomenclature systems utilized in modern chemistry.
Table 1: Primary Chemical Identifiers
| Identifier Type | Value |
|---|---|
| CAS Number | 13354-16-0 |
| IUPAC Name | Dipotassium;9-oxofluorene-2,7-disulfonate |
| Molecular Formula | C₁₃H₆K₂O₇S₂ |
| Molecular Weight | 416.51 g/mol |
| PubChem Compound ID | 2801586 |
Alternative Nomenclature
The compound appears under various names in scientific literature and commercial catalogues, as detailed in Table 2.
Table 2: Alternative Names and Synonyms
| Synonym |
|---|
| 9-Fluorenone-2,7-disulfonic acid, dipotassium salt |
| Potassium 9-oxo-9H-fluorene-2,7-disulfonate |
| Fluorenone-2,7-disulfonic acid, potassium salt |
| 9-Fluorenone-2,7-disulphonic acid dipotassium salt |
| 9-Oxo-9H-fluorene-2,7-disulfonic acid dipotassium salt |
Physical and Chemical Properties
Understanding the physicochemical properties of 9-fluorenone-2,7-disulfonic acid dipotassium salt is essential for assessing its behavior in various chemical reactions and applications. These properties determine its solubility, reactivity, and handling characteristics.
Basic Physical Properties
The fundamental physical properties of the compound are summarized in Table 3, providing a comprehensive overview of its characteristics.
Table 3: Physicochemical Properties
| Property | Value |
|---|---|
| Physical State | Solid |
| Color | Yellow |
| Molecular Weight | 416.51 g/mol |
| Melting Point | >300°C |
| LogP | 2.86780 |
| PSA (Polar Surface Area) | 148.23000 |
| Exact Mass | 415.88300 |
Structural Representation
The molecular structure features a fluorenone core with two sulfonic acid groups positioned at the 2 and 7 positions. The negative charges on the sulfonate groups are balanced by two potassium counterions . This arrangement contributes to the compound's distinctive chemical behavior and properties.
Chemical Identifiers
For computational chemistry and database searching, several standardized chemical identifiers are utilized as shown in Table 4.
Table 4: Chemical Structure Identifiers
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C13H8O7S2.2K/c14-13-11-5-7(21(15,16)17)1-3-9(11)10-4-2-8(6-12(10)13)22(18,19)20;;/h1-6H,(H,15,16,17)(H,18,19,20);;/q;2*+1/p-2 |
| Standard InChIKey | YTGCGUYEVMHLDO-UHFFFAOYSA-L |
| SMILES | C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C2C=CC(=C3)S(=O)(=O)[O-].[K+].[K+] |
| Canonical SMILES | C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C2C=CC(=C3)S(=O)(=O)[O-].[K+].[K+] |
Synthesis and Preparation
The synthesis of 9-fluorenone-2,7-disulfonic acid dipotassium salt follows a well-established chemical procedure that involves multiple reaction steps and purification processes. The method has been refined to ensure high purity of the final product.
Synthetic Pathway
The preparation of this compound typically begins with fluorenone as the starting material. The general synthetic route involves the following key steps:
-
Sulfonation of fluorenone using a mixture of concentrated and fuming sulfuric acid
-
Heating of the reaction mixture to facilitate complete sulfonation
-
Neutralization with calcium carbonate to remove excess acid
-
Treatment with Amberlite IR 120 (H+) resin to eliminate impurities
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Addition of potassium chloride to form the dipotassium salt
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Precipitation of the final product as a yellow solid upon cooling
This synthetic approach yields 9-fluorenone-2,7-disulfonic acid dipotassium salt with good purity levels, typically above 95% as reported by commercial suppliers .
Related Compounds
Understanding the relationship between 9-fluorenone-2,7-disulfonic acid dipotassium salt and structurally similar compounds provides context for its chemical behavior and potential applications.
Structural Analogues
Several related compounds share structural similarities with 9-fluorenone-2,7-disulfonic acid dipotassium salt, including:
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9-Fluorenone - The parent compound without sulfonic acid groups
-
9-Fluorenone-2-carboxylic acid (CAS: 784-50-9) - A related fluorenone derivative with a carboxylic acid group instead of sulfonic acid groups
-
9-Oxo-9H-fluorene-2,7-dicarboxylic acid (CAS: 792-26-7) - A compound with carboxylic acid groups in place of the sulfonic acid groups These structural relationships may provide insights into the chemical behavior and potential applications of 9-fluorenone-2,7-disulfonic acid dipotassium salt by analogy.
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